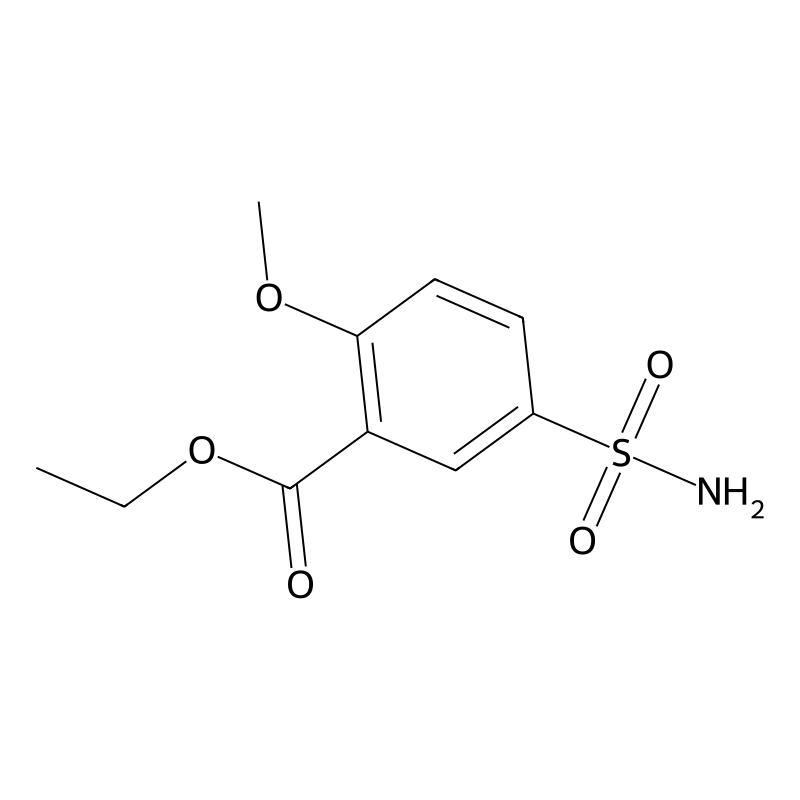

Ethyl 2-methoxy-5-sulfamoylbenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 2-methoxy-5-sulfamoylbenzoate is a chemical compound with the molecular formula and a molar mass of 259.28 g/mol. It appears as a white to off-white solid and has a melting point ranging from 148 to 151 °C. This compound is primarily recognized as an important intermediate in the synthesis of the antipsychotic drug sulpiride, which is used in the treatment of various mental disorders. Its structure features a sulfamoyl group attached to a methoxy-substituted benzoate, contributing to its unique chemical properties and biological activities .

Impurity Standard

Ethyl 2-methoxy-5-sulfamoylbenzoate is primarily used as a research and development impurity standard []. This means it helps identify and quantify unwanted byproducts or impurities present in the synthesis of other drugs or chemicals []. Its presence ensures the purity and quality of the target compound being studied.

Metabolism Studies

Scientists can employ Ethyl 2-methoxy-5-sulfamoylbenzoate as a reference compound in metabolism studies. This involves investigating how the body breaks down and eliminates a particular drug or compound []. By comparing the test compound's metabolites with Ethyl 2-methoxy-5-sulfamoylbenzoate (a known molecule), researchers gain insights into the metabolic pathway of the test substance.

Analytical Standard for HPLC

Ethyl 2-methoxy-5-sulfamoylbenzoate's properties make it suitable as a standard for High-Performance Liquid Chromatography (HPLC) analysis []. HPLC is a technique used to separate and identify components within a mixture. Using Ethyl 2-methoxy-5-sulfamoylbenzoate as a reference allows researchers to accurately determine the presence and quantity of other similar compounds in a sample using HPLC.

Synthesis of Other Compounds

While less common, Ethyl 2-methoxy-5-sulfamoylbenzoate may serve as a starting material for the synthesis of other novel compounds with potential therapeutic or functional applications []. Its specific chemical structure can be manipulated to create new molecules with desired properties.

- Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, particularly with electrophiles.

- Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield 2-methoxy-5-sulfamoylbenzoic acid and ethanol.

- Reduction Reactions: The compound can be reduced to form various derivatives, altering its biological activity.

These reactions are essential for modifying the compound for specific applications in medicinal chemistry .

Ethyl 2-methoxy-5-sulfamoylbenzoate exhibits significant biological activity, primarily attributed to its role as an intermediate in the synthesis of sulpiride. Sulpiride is known for its antipsychotic effects, particularly in treating schizophrenia and depression. The compound's sulfamoyl group enhances its interaction with biological targets, leading to therapeutic effects while minimizing adverse reactions .

Studies indicate that compounds with similar structures may also exhibit anti-inflammatory and analgesic properties, making ethyl 2-methoxy-5-sulfamoylbenzoate a compound of interest in pharmacological research .

The synthesis of ethyl 2-methoxy-5-sulfamoylbenzoate typically involves the following steps:

- Starting Materials: The synthesis begins with 2-methoxy-5-chlorobenzoic acid ethyl ester and sodium amino sulfinic acid.

- Reaction Conditions: These materials are mixed in a solvent (e.g., tetrahydrofuran) with a catalyst (such as cuprous bromide) at controlled temperatures (45–65 °C) for several hours (10–14 hours).

- Purification: After the reaction, activated carbon is added for decoloration, followed by filtration to remove by-products. The filtrate is then concentrated under reduced pressure to yield ethyl 2-methoxy-5-sulfamoylbenzoate .

This method is advantageous due to its high yield and environmentally friendly profile.

Ethyl 2-methoxy-5-sulfamoylbenzoate is primarily used as an intermediate in the pharmaceutical industry for synthesizing sulpiride and other related compounds. Its applications include:

- Pharmaceutical Development: As a precursor for antipsychotic drugs.

- Research: In studies exploring new therapeutic agents targeting mental health disorders.

- Chemical Synthesis: As a building block in organic chemistry for creating novel compounds with potential biological activity .

Interaction studies involving ethyl 2-methoxy-5-sulfamoylbenzoate focus on its binding affinity and efficacy against various biological targets. Research indicates that it interacts with neurotransmitter receptors, particularly dopamine receptors, which are crucial in managing psychiatric conditions. Further studies are ongoing to explore its potential interactions with other cellular pathways that may enhance its therapeutic profile .

Several compounds share structural similarities with ethyl 2-methoxy-5-sulfamoylbenzoate. Here are some notable examples:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Methyl 2-methoxy-5-sulfamoylbenzoate | 0.83 | Methyl instead of ethyl group; similar applications |

| 5-Formyl-2-methoxybenzenesulfonamide | 0.80 | Contains an aldehyde group; different reactivity |

| Ethyl 5-sulphamoyl-o-anisate | 0.79 | Another sulfonamide derivative; used in different contexts |

| Methyl 2-methoxy-5-(methylsulfonyl)benzoate | 0.75 | Features a methylsulfonyl group; distinct properties |

| Ethyl 2-methyl-2-(4-sulfamoylphenyl)propanoate | 0.75 | Propanoate structure; different pharmacological uses |

These compounds illustrate the diversity within this chemical class while highlighting the unique characteristics of ethyl 2-methoxy-5-sulfamoylbenzoate that make it particularly valuable in medicinal chemistry .

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H411 (50%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard